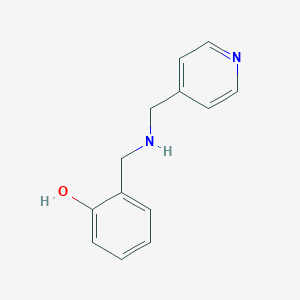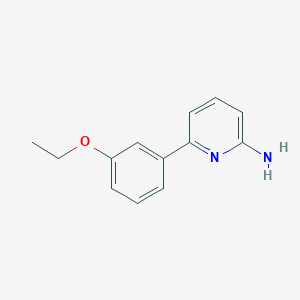
6-(3-Ethoxyphenyl)pyridin-2-amine
説明
“6-(3-Ethoxyphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C13H14N2O. It has a molecular weight of 214.26 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H14N2O . More detailed information about its structure can be found in databases like PubChem .
科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Pyridinones 6-(Substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, structurally similar to 6-(3-Ethoxyphenyl)pyridin-2-amine, are synthesized from β-aryl glutaconic acid. The process involves a series of chemical reactions including fusion with aniline, treatment with phosphorus oxychloride, and further treatment with secondary amines. The synthesized compounds are subjected to azo coupling, providing insights into the chemical behavior and potential applications of related compounds in antimicrobial activities (Patel et al., 2010).
Applications in Solar Cells A compound structurally related to this compound, namely [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), shows significant promise in polymer solar cells. Its high electron mobility, compared to other fullerenes like PCBM, enhances power conversion efficiency and reduces the work function of the cathode, indicating a potential avenue for the application of similar compounds in nano-structured organic solar cells (Lv et al., 2014).
Chemical Properties and Reactivity
Heterocyclization and Reaction Nature The reactivity and heterocyclization of compounds related to this compound have been studied extensively. For example, 3-(2-ethoxyphenyl)-substituted chalcone's reaction with aminoazoles sheds light on the regioselectivity of β-amination. This reveals the profound impact of the nature of aza groups and solvent on the direction of cascade reactions, demonstrating the versatile reactivity of such compounds, which could inform reactions involving this compound (Ovchinnikova et al., 2014).
Metal Ion Affinities and Fluorescence Properties Compounds structurally related to this compound, such as tris((6-phenyl-2-pyridyl)methyl)amine, show unique metal ion affinities and fluorescence properties. These compounds form metal complexes with hydrophobic cavities that can accommodate small molecules, demonstrating potential applications in fields like sensor technology and molecular recognition (Liang et al., 2009).
将来の方向性
The future directions in the research of “6-(3-Ethoxyphenyl)pyridin-2-amine” and similar compounds involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 6-(3-Ethoxyphenyl)pyridin-2-amine.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
6-(3-Ethoxyphenyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amino acid residues such as GLU315, SER316, ASP474, ALA520, and ASN522 . These interactions suggest that this compound may act as an inhibitor or activator in certain biochemical pathways, influencing the activity of these enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, this compound exhibited cytotoxic effects, reducing cell viability to 70-80% at concentrations up to 100 µM . This indicates its potential as a therapeutic agent in targeting specific cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been identified as an inhibitor of certain enzymes, such as Akt1, by binding to the ATP binding cleft and occluding ATP binding . This inhibition leads to downstream effects on cellular signaling pathways, such as the inhibition of PRAS40 and p70S6 activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of Akt activation and downstream signaling pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the PI3K/Akt signaling pathway, leading to alterations in cellular metabolism and energy production . These interactions underscore the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments are influenced by these interactions. Studies have shown that this compound is efficiently transported across cell membranes and distributed to target sites where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it interacts with key biomolecules involved in cellular signaling and gene expression . This localization is essential for its role in modulating cellular processes.
特性
IUPAC Name |
6-(3-ethoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-16-11-6-3-5-10(9-11)12-7-4-8-13(14)15-12/h3-9H,2H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIYHHIXAOQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
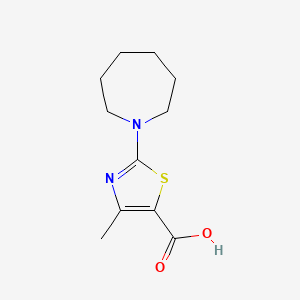
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
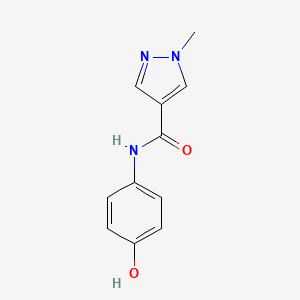
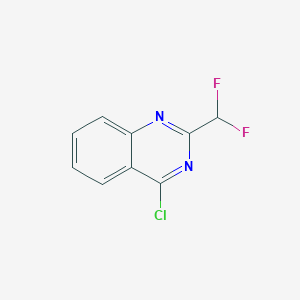


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)
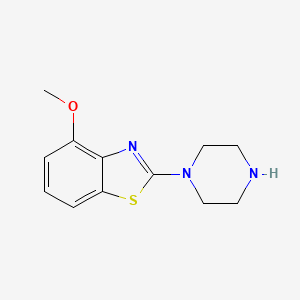
![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)

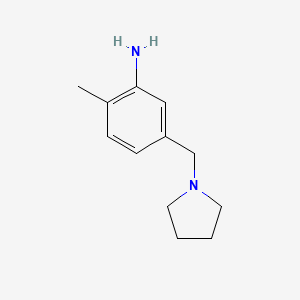
![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)
